molecular formula C17H27NO B13355114 N,N-diisobutyl-2-(2-methylphenyl)acetamide

N,N-diisobutyl-2-(2-methylphenyl)acetamide

Katalognummer: B13355114
Molekulargewicht: 261.4 g/mol
InChI-Schlüssel: ARHBVUKEKVQYFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diisobutyl-2-(2-methylphenyl)acetamide is an organic compound belonging to the class of acetamides It is characterized by the presence of a 2-methylphenyl group attached to the acetamide moiety, with two isobutyl groups attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diisobutyl-2-(2-methylphenyl)acetamide typically involves the acylation of aniline derivatives. One common method is the reaction of 2-methylphenylacetic acid with diisobutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-diisobutyl-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N,N-diisobutyl-2-(2-methylphenyl)acetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N-diisobutyl-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-diisobutyl-2-(2-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Eigenschaften

Molekularformel

C17H27NO

Molekulargewicht

261.4 g/mol

IUPAC-Name

2-(2-methylphenyl)-N,N-bis(2-methylpropyl)acetamide

InChI

InChI=1S/C17H27NO/c1-13(2)11-18(12-14(3)4)17(19)10-16-9-7-6-8-15(16)5/h6-9,13-14H,10-12H2,1-5H3

InChI-Schlüssel

ARHBVUKEKVQYFP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1CC(=O)N(CC(C)C)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.